REACTION_CXSMILES
|
C(O)(=O)C.[CH:5]([NH2:7])=[NH:6].Br[CH:9]([CH3:15])[C:10]([CH:12]1[CH2:14][CH2:13]1)=O.C(N(CC)CC)C>C(O)C>[CH:12]1([C:10]2[N:6]=[CH:5][NH:7][C:9]=2[CH3:15])[CH2:14][CH2:13]1 |f:0.1|
|
Name
|
|
Quantity
|
15.62 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1CC1)C
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated for an additional 12 hours at 60° C
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50 ml of water
|
Type
|
ADDITION
|
Details
|
An aqueous solution of saturated sodium bicarbonate (20 ml) was added
|
Type
|
CUSTOM
|
Details
|
The mixture was placed in a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
WASH
|
Details
|
The oily residue was washed with hexanes (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
to remove any residual triethylamine
|
Type
|
CUSTOM
|
Details
|
leaving an oily residue which
|
Type
|
CUSTOM
|
Details
|
was further purified
|
Type
|
WASH
|
Details
|
eluting with 0 to 10% methanol in ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=CNC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |